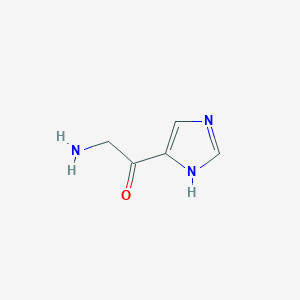
3-Penten-2-one, 1,1,1-trifluoro-4-mercapto
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE is a chemical compound characterized by the presence of trifluoromethyl and thiol groups attached to a pentenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE typically involves the introduction of trifluoromethyl and thiol groups to a suitable pentenone precursor. One common method is the reaction of a pentenone derivative with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The thiol group can be introduced via nucleophilic substitution reactions using thiol-containing reagents under mild conditions.
Industrial Production Methods
Industrial production of (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism of action of (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE involves interactions with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The thiol group can form covalent bonds with thiol-containing enzymes or proteins, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE: shares similarities with other trifluoromethylated and thiol-containing compounds such as trifluoromethylthiolphenol and trifluoromethylthiolbenzene.
Uniqueness
- The unique combination of trifluoromethyl and thiol groups in (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE provides distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propiedades
Número CAS |
88551-99-9 |
|---|---|
Fórmula molecular |
C5H5F3OS |
Peso molecular |
170.15 g/mol |
Nombre IUPAC |
(Z)-1,1,1-trifluoro-4-sulfanylpent-3-en-2-one |
InChI |
InChI=1S/C5H5F3OS/c1-3(10)2-4(9)5(6,7)8/h2,10H,1H3/b3-2- |
Clave InChI |
RCKPNIPOQOBBDS-IHWYPQMZSA-N |
SMILES isomérico |
C/C(=C/C(=O)C(F)(F)F)/S |
SMILES canónico |
CC(=CC(=O)C(F)(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)
![N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)


![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)
